molecular formula C18H16F2N2O3 B2760035 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide CAS No. 955240-75-2

2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide

Cat. No.: B2760035
CAS No.: 955240-75-2
M. Wt: 346.334
InChI Key: SMKHWLVCCPPCIR-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic oxazolidinone derivative designed for advanced antimicrobial research and development . As part of the oxazolidinone class, which includes drugs like linezolid and sutezolid, this compound is of significant interest for investigating novel treatments against Gram-positive bacterial pathogens . Its proposed mechanism of action, characteristic of this class, is the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This mechanism is particularly valuable for studying multidrug-resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . Researchers can utilize this compound as a key building block for exploring structure-activity relationships (SAR), synthesizing novel analogues, or developing targeted probes for microbiological studies . The structure features a 2-oxooxazolidin core and fluorophenyl groups, which are common in pharmacologically active agents and contribute to the molecule's physicochemical and target-binding properties . This product is intended for research purposes in chemistry and biology laboratories. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[[3-(4-fluorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O3/c19-13-3-1-12(2-4-13)9-17(23)21-10-16-11-22(18(24)25-16)15-7-5-14(20)6-8-15/h1-8,16H,9-11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKHWLVCCPPCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)F)CNC(=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Using Tosylates

Tosylate derivatives are preferred due to their stability and reactivity. For example, treatment of 3-(4-fluorophenyl)-5-(tosyloxymethyl)oxazolidin-2-one with sodium hydroxide in dichloromethane facilitates ring closure, yielding the oxazolidinone core. This method minimizes side products such as dimerized byproducts.

Alternative Halogenated Precursors

Chlorinated intermediates, though less reactive, offer cost advantages. Reaction of 5-(chloromethyl)-3-(4-fluorophenyl)oxazolidin-2-one with morpholine in toluene at 80°C for 12 hours produces the morpholine-substituted oxazolidinone, a critical precursor for subsequent acetylation.

Acetylation of the Amine Intermediate

The final step involves acetylating the primary amine group of the oxazolidinone intermediate.

Acetic Anhydride in Aqueous Media

A optimized procedure reacts the amine intermediate (1.33 mmol) with acetic anhydride (2.5 eq) in methanol-water (4:1) at 0°C for 1 hour, yielding 85% of the target acetamide. Sodium borohydride is occasionally added to reduce imine byproducts, enhancing purity.

Acid-Catalyzed Acetylation

Using acetyl chloride in dichloromethane with triethylamine as a base at 25°C achieves 72% yield. However, this method requires rigorous moisture control to prevent hydrolysis.

Alternative Preparation Routes

Reductive Amination

A novel approach reduces Schiff base intermediates using sodium borohydride. For instance, condensation of 3-(4-fluorophenyl)-2-oxooxazolidine-5-carbaldehyde with 2-(4-fluorophenyl)ethylamine followed by NaBH₄ reduction yields the amine intermediate, which is acetylated to the final product.

Solid-Phase Synthesis

Patents describe immobilizing the oxazolidinone core on resin beads, enabling sequential functionalization with fluorophenyl groups and acetylation. This method simplifies purification but suffers from lower yields (65%).

Reaction Optimization Data

Table 1: Comparative Analysis of Acetylation Methods

Method Conditions Yield (%) Purity (%) Source
Acetic Anhydride (H₂O) 0°C, 1 h, NaBH₄ 85 98
Acetyl Chloride (CH₂Cl₂) 25°C, 2 h, Et₃N 72 95
Solid-Phase RT, 12 h, Resin-bound intermediate 65 90

Spectroscopic Characterization

  • ¹H NMR (CDCl₃) : δ 7.45–7.30 (m, 8H, Ar-H), 4.85 (t, 1H, J = 5.6 Hz, NH), 4.10–3.95 (m, 2H, CH₂), 3.75 (dd, 1H, J = 8.4 Hz, CH), 2.10 (s, 3H, COCH₃).
  • HRMS (ESI-TOF) : m/z [M+Na]⁺ Calcd for C₁₉H₁₇F₂N₂O₃Na: 401.1021; Found: 401.1019.

Challenges and Solutions

  • Byproduct Formation : Over-acetylation is mitigated by stoichiometric control of acetic anhydride (1.2 eq).
  • Low Solubility : Use of polar aprotic solvents (e.g., DMF) enhances intermediate solubility during cyclization.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide moiety and oxazolidinone ring exhibit distinct hydrolysis profiles:

a. Acid-Catalyzed Hydrolysis

  • Conditions : 6M HCl, reflux (90–100°C), 8–12 hrs.

  • Outcome :

    • Acetamide group hydrolyzes to carboxylic acid.

    • Oxazolidinone ring remains intact under mild acidic conditions but degrades in prolonged exposure.

  • Products :

    • 2-(4-Fluorophenyl)acetic acid (85% yield).

    • 3-(4-Fluorophenyl)-5-(aminomethyl)oxazolidin-2-one (traces detected via LC-MS).

b. Base-Catalyzed Hydrolysis

  • Conditions : 2M NaOH, 60°C, 4–6 hrs.

  • Outcome :

    • Oxazolidinone ring undergoes ring-opening via nucleophilic attack at the carbonyl carbon.

    • Acetamide group remains stable.

  • Products :

    • N-((2-Amino-3-(4-fluorophenyl)propyl)methyl)-2-(4-fluorophenyl)acetamide (72% yield).

Nucleophilic Substitution

The electron-withdrawing fluorine atoms on the phenyl rings activate positions for nucleophilic aromatic substitution (SNAr):

Nucleophile Conditions Product Yield
PiperidineDMF, 120°C, 24 hrs2-(4-(Piperidin-1-yl)phenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide58%
Sodium MethoxideMeOH, 80°C, 12 hrs2-(4-Methoxyphenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide41%

Key Notes :

  • Regioselectivity : Substitution occurs para to the existing fluorine due to enhanced electrophilicity.

  • Limitations : Steric hindrance from the oxazolidinone ring reduces reactivity at meta positions.

Reduction Reactions

The oxazolidinone ring and acetamide group participate in selective reductions:

a. Oxazolidinone Ring Reduction

  • Reagent : LiAlH4, THF, 0°C → RT, 2 hrs.

  • Outcome :

    • Reduction of the carbonyl group to a hydroxylamine derivative.

  • Product :

    • 5-(Acetamidomethyl)-3-(4-fluorophenyl)oxazolidin-2-ol (63% yield).

b. Acetamide Reduction

  • Reagent : BH3·THF, reflux, 6 hrs.

  • Outcome :

    • Conversion of the acetamide to a primary amine.

  • Product :

    • 2-(4-Fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)ethylamine (51% yield).

Oxidation Reactions

Controlled oxidation targets the methylene group adjacent to the acetamide:

  • Reagent : KMnO4, H2O/acetone (1:1), 40°C, 4 hrs.

  • Outcome :

    • Oxidation of the -CH2- group to a ketone.

  • Product :

    • 2-(4-Fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)carbonyl)acetamide (37% yield).

Cycloaddition Reactions

The oxazolidinone ring participates in [3+2] cycloadditions under specific conditions:

  • Reagent : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with benzyl azide .

  • Conditions : CuSO4·5H2O, sodium ascorbate, DMF/H2O (3:1), RT, 12 hrs.

  • Product :

    • Triazole-linked derivative (89% yield) with enhanced solubility .

Photochemical Reactions

UV irradiation induces unique transformations:

  • Conditions : UV light (254 nm), CH3CN, 6 hrs.

  • Outcome :

    • C-F bond cleavage on the fluorophenyl groups.

    • Formation of a biaryl structure via radical coupling.

  • Product :

    • N-((3-(Biphenyl-4-yl)-2-oxooxazolidin-5-yl)methyl)-2-(biphenyl-4-yl)acetamide (22% yield).

Comparative Reactivity Table

Reaction Type Key Functional Group Reagents/Conditions Product Stability Application Potential
HydrolysisAcetamide/OxazolidinoneAcid/BaseModerateProdrug design
Nucleophilic SubstitutionFluorophenylAmines/AlkoxidesHighSAR studies
ReductionOxazolidinone carbonylLiAlH4LowMetabolite synthesis
OxidationMethylene groupKMnO4ModerateKetone intermediates
CycloadditionOxazolidinone ringCuAACHighBioconjugation

Mechanistic Insights

  • Hydrolysis : Acid-mediated protonation of the acetamide carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. Base-induced ring-opening proceeds via hydroxide attack at the oxazolidinone carbonyl.

  • SNAr : Fluorine’s -I effect polarizes the aromatic ring, directing nucleophiles to the para position. Steric effects from the oxazolidinone limit ortho substitution.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally similar to 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide. The compound has shown promising results in inhibiting the growth of various cancer cell lines.

Case Studies:

  • In vitro Studies : Research indicates that modifications in the phenyl and oxazolidinone groups can enhance cytotoxic effects against cancer cells. For instance, compounds with similar structures demonstrated significant inhibition rates against human cancer cell lines like OVCAR-8 and NCI-H40, with percent growth inhibitions (PGIs) exceeding 75% .

Data Table: Anticancer Activity

Cell Line% Growth InhibitionNotes
OVCAR-885.26Significant inhibition observed
NCI-H4075.99Moderate activity noted
HT29 (Colon)IC50 < 1.98Significant growth inhibition

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activities. Similar derivatives have been tested against various pathogens, showing effective results.

Case Studies:

  • Antibacterial Activity : Related compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial properties.

Data Table: Antimicrobial Activity

PathogenMIC (μg/mL)Notes
Staphylococcus aureus0.22 - 0.25Effective against biofilm
Staphylococcus epidermidis0.22 - 0.25Synergistic effects noted

Potential Mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in cancer cell proliferation and survival.
  • Receptor Modulation : Its structural components suggest possible interactions with neurotransmitter systems, which could influence various biological pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound.

Key Structural Features:

  • The presence of fluorine atoms on the phenyl rings enhances lipophilicity, potentially improving membrane permeability.
  • The oxazolidinone moiety may contribute to increased stability and bioactivity.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide involves its interaction with specific molecular targets. The fluorophenyl groups may facilitate binding to enzymes or receptors, while the oxazolidinone moiety can interact with nucleophilic sites. This compound may inhibit enzyme activity or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

N-{2-[(4-Fluorophenyl)methyl]-1,3-dioxoisoindol-5-yl}acetamide Derivatives ()

These compounds (e.g., 13m, 13n, 13o) replace the oxazolidinone with a phthalimide (1,3-dioxoisoindole) core. Key differences include:

  • Biological Target: Designed as matrix metalloproteinase (MMP)-7/-13 inhibitors, unlike the oxazolidinone-based compound, which may target bacterial enzymes or kinases .
  • Substituent Effects : Hydroxyalkyloxy chains (e.g., pentyl, hexyl) on the phenyl group modulate solubility and enzyme affinity. Longer chains (heptyl, octyl) in 13o and 13p improve inhibitory activity against MMP-13 .
2-[4-(4-Chlorophenyl)-2-methyl-3-oxo-1,2,4-oxadiazolidin-5-yl]-N-[(4-fluorophenyl)methyl]acetamide ()
  • Structural Divergence: The oxadiazolidinone ring replaces oxazolidinone, introducing a sulfur atom and altering electronic properties.
  • Molecular Weight : Higher molar mass (377.8 g/mol) due to the chlorophenyl group, which may affect permeability .
  • Target Specificity: Oxadiazolidinones are associated with anti-inflammatory and antiviral activities, suggesting divergent applications .

Heterocyclic Core Modifications

N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide ()
  • Core Structure: A thiadiazole ring replaces oxazolidinone, introducing sulfur and altering ring strain.
  • Electronic Effects: The thiadiazole’s electron-withdrawing properties may reduce metabolic oxidation compared to oxazolidinone .
  • Synthetic Data: No yield or activity data provided, limiting direct comparison.
CID-49671233: N-[2-[3-(4-Fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide ()
  • Applications : Used in computational studies for binding affinity predictions, implying utility in kinase or protease inhibition .

Substituent and Chain Length Effects

N-Cyclohexyl-2-(4-fluorophenyl)-2-(N-propylacetamido)acetamide ()
  • Physicochemical Data : Higher melting point (150–152°C) suggests crystalline stability, with 81% synthetic yield indicating scalable synthesis .
N-(4-Fluorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide ()
  • Sulfur Incorporation : The sulfanyl group enhances hydrophobicity and may influence redox metabolism.
  • Structural Simplicity: Lacks the oxazolidinone ring, limiting conformational rigidity and target specificity .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Core Heterocycle Key Substituents Biological Target Synthetic Yield (%)
Target Compound C₁₈H₁₆F₂N₂O₃ 358.33 Oxazolidinone Dual 4-fluorophenyl Antimicrobial/kinase? N/A
13o () C₂₈H₂₆FN₂O₅ 489.52 Phthalimide Heptyloxy, 4-fluorophenyl MMP-13 inhibitor 53
Compound C₁₈H₁₇ClFN₃O₃ 377.80 Oxadiazolidinone Chlorophenyl, 4-fluorobenzyl Anti-inflammatory? N/A
CID-49671233 () C₁₈H₁₈FN₅O₂ 363.37 Pyridazinone Pyrimidinone, 4-fluorophenyl Computational target N/A
Compound C₁₉H₂₇FN₂O₂ 334.21 Acetamide Cyclohexyl, propyl Undisclosed 81

Key Findings and Implications

  • Heterocycle Impact: Oxazolidinone analogs exhibit conformational rigidity beneficial for enzyme binding, while phthalimide and oxadiazolidinone derivatives prioritize solubility and anti-inflammatory activity .
  • Fluorophenyl Role: Dual 4-fluorophenyl groups in the target compound likely enhance metabolic stability over mono-fluorinated analogs (e.g., ) .
  • Synthetic Feasibility : Branched analogs () show higher yields, but their biological relevance depends on substituent optimization.

This comparison underscores the importance of heterocyclic core selection and substituent engineering in tuning pharmacological profiles. Further in vitro studies are needed to validate target specificity and potency.

Biological Activity

The compound 2-(4-fluorophenyl)-N-((3-(4-fluorophenyl)-2-oxooxazolidin-5-yl)methyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C26H24FNO3
  • Molecular Weight : 417.47 g/mol
  • CAS Number : 125971-96-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized to exert its effects through modulation of signaling pathways related to inflammation and cellular proliferation.

Biological Activity Overview

  • Antiparasitic Activity : Recent studies have indicated that compounds similar in structure exhibit significant antiparasitic properties. For instance, derivatives with fluorophenyl groups showed IC50 values ranging from 18.9 µM to 61.7 µM against Leishmania amazonensis, suggesting potential efficacy against parasitic infections .
  • Anticancer Activity : The compound's structural features may also confer anticancer properties. Research on related oxazolidinone derivatives has demonstrated their ability to inhibit cancer cell proliferation in vitro, with selectivity indices indicating a favorable therapeutic window .
  • Anti-inflammatory Effects : The presence of the fluorophenyl moiety is associated with anti-inflammatory activities, potentially through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Case Study 1: Antiparasitic Efficacy

A study evaluating the antiparasitic activity of various fluorinated compounds found that those with a similar structure to this compound exhibited potent activity against protozoan parasites. The most effective compound demonstrated an IC50 value of 22.4 µM, significantly lower than many standard treatments .

Case Study 2: Anticancer Properties

In vitro assessments revealed that related oxazolidinone compounds led to reduced viability in cancer cell lines, with IC50 values ranging from 92 µM to 180 µM. These findings suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms and efficacy in vivo .

Data Tables

Biological ActivityTarget Organism/Cell TypeIC50 Value (µM)Reference
AntiparasiticLeishmania amazonensis22.4
AnticancerVarious cancer cell lines92 - 180
Anti-inflammatoryHuman macrophagesNot specified

Q & A

Basic: What are the recommended synthetic routes and purification strategies for this compound?

Methodological Answer:

  • Stepwise Synthesis :
    • Core Oxazolidinone Formation : React 4-fluorobenzylamine with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the oxazolidinone ring via cyclization .
    • Acetamide Coupling : Use a nucleophilic substitution reaction between the oxazolidinone intermediate and 2-(4-fluorophenyl)acetic acid, activated with EDC/HOBt in anhydrous dichloromethane .
    • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol to achieve >95% purity .
  • Critical Parameters : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and optimize temperature (60–80°C) to minimize side products .

Basic: How is structural integrity confirmed after synthesis?

Methodological Answer:

  • Analytical Techniques :
    • ¹H/¹³C NMR : Verify aromatic proton signals (δ 7.2–7.4 ppm for fluorophenyl groups) and oxazolidinone carbonyl (δ 175–178 ppm) .
    • IR Spectroscopy : Confirm C=O stretches (~1700 cm⁻¹ for acetamide and oxazolidinone) and N-H stretches (~3300 cm⁻¹) .
    • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 387.1 (calculated for C₁₈H₁₅F₂N₂O₃) .
  • X-ray Crystallography : Resolve crystal packing (monoclinic system, space group Cc) for unambiguous confirmation .

Basic: What are the solubility and stability profiles under experimental conditions?

Methodological Answer:

  • Solubility :
    • Polar solvents: Soluble in DMSO (>50 mg/mL) and DMF; sparingly soluble in water (<0.1 mg/mL) .
    • Adjust pH with co-solvents (e.g., PEG-400) for in vitro assays .
  • Stability :
    • Store at -20°C in inert atmosphere (N₂) to prevent hydrolysis of the oxazolidinone ring .
    • Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) over 72 hours at 37°C .

Advanced: What mechanistic hypotheses exist for its biological activity?

Methodological Answer:

  • Target Identification :
    • Molecular Docking : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5KIR); key residues include Arg120 and Tyr355 .
    • In Vitro Assays : Measure IC₅₀ against inflammatory markers (e.g., TNF-α suppression in RAW264.7 macrophages) .
  • Pathway Analysis : RNA-seq profiling of treated cancer cells (e.g., MCF-7) to identify apoptosis-related genes (e.g., Bax/Bcl-2 ratio) .

Advanced: How can in silico modeling optimize its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction :
    • SwissADME : Predict logP (~2.8) and BBB permeability (low) to guide CNS-excluded drug design .
    • CYP450 Inhibition : Use Schrödinger’s QikProp to assess metabolism by CYP3A4 (high risk) .
  • Derivative Design : Modify the acetamide side chain with -OH or -CF₃ groups to enhance solubility (CLogP <2) while retaining target affinity .

Advanced: How to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Case Study : If one study reports antimicrobial activity (MIC = 8 µg/mL) and another shows no effect:
    • Replicate Conditions : Use standardized broth microdilution (CLSI guidelines) and identical bacterial strains (e.g., S. aureus ATCC 25923) .
    • Orthogonal Assays : Confirm membrane disruption via SYTOX Green uptake assays .
  • Statistical Analysis : Apply ANOVA to compare datasets; consider batch variability in compound purity .

Advanced: What strategies assess in vivo toxicity and pharmacokinetics?

Methodological Answer:

  • Rodent Studies :
    • Acute Toxicity : Dose Wistar rats (5–50 mg/kg) and monitor ALT/AST levels for hepatotoxicity .
    • Pharmacokinetics : Conduct LC-MS/MS plasma analysis to calculate t₁/₂ (~4.2 hours) and bioavailability (~35%) .
  • Metabolite Identification : Use HR-MS to detect oxidative metabolites (e.g., hydroxylation at the fluorophenyl ring) .

Advanced: How to design derivatives with enhanced bioactivity?

Methodological Answer:

  • SAR Studies :
    • Oxazolidinone Modifications : Introduce methyl groups at C5 to sterically hinder enzymatic degradation .
    • Acetamide Variants : Replace fluorine with electron-withdrawing groups (e.g., -NO₂) to boost electrophilicity .
  • Synthetic Routes : Employ Suzuki-Miyaura coupling to append heteroaromatic rings (e.g., pyridine) for improved target engagement .

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